molecular formula C9H8N2O3S B592715 Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate CAS No. 9041-37-6

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No. B592715
M. Wt: 224.234
InChI Key: XELZGAJCZANUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507487B2

Procedure details

To a solution of methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate (F-5) (4.5 g, 20.0 mmol) in MeOH (30 mL) was slowly added NaBH4 (836 mg, 22.0 mmol). The mixture was stirred at room temperature for 30 mins, and then concentrated. The residue was dissolved in anhydrous THF (80 mL) and then LiAlH4 (1.5 g, 40.0 mmol) was slowly added at 0° C. The reaction mixture was stirred at 0° C. for 30 min. Aqueous NH4Cl solution was added dropwise to quench the reaction. The resulting mixture was filtered, and the filtrate was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo to give the title compound (2.9 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
836 mg
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:4]1[C:8]2[CH:9]=[C:10]([C:12](OC)=[O:13])[S:11][C:7]=2[CH:6]=[N:5]1)(=O)C.[BH4-].[Na+].[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH4+].[Cl-]>CO>[NH:4]1[C:8]2[CH:9]=[C:10]([CH2:12][OH:13])[S:11][C:7]=2[CH:6]=[N:5]1 |f:1.2,3.4.5.6.7.8,9.10|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(=O)N1N=CC2=C1C=C(S2)C(=O)OC
Step Two
Name
Quantity
836 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous THF (80 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1N=CC2=C1C=C(S2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.